1-methyl-1H-pyrrolo[3,2-b]pyridine
CAS No.: 153374-33-5
Cat. No.: VC21121237
Molecular Formula: C8H8N2
Molecular Weight: 132.16 g/mol
* For research use only. Not for human or veterinary use.
![1-methyl-1H-pyrrolo[3,2-b]pyridine - 153374-33-5](/images/no_structure.jpg)
Specification
CAS No. | 153374-33-5 |
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Molecular Formula | C8H8N2 |
Molecular Weight | 132.16 g/mol |
IUPAC Name | 1-methylpyrrolo[3,2-b]pyridine |
Standard InChI | InChI=1S/C8H8N2/c1-10-6-4-7-8(10)3-2-5-9-7/h2-6H,1H3 |
Standard InChI Key | XEMPOAPXKVLKFN-UHFFFAOYSA-N |
SMILES | CN1C=CC2=C1C=CC=N2 |
Canonical SMILES | CN1C=CC2=C1C=CC=N2 |
Introduction
Chemical Structure and Basic Properties
Structural Characteristics
1-Methyl-1H-pyrrolo[3,2-b]pyridine features a pyrrole ring fused to a pyridine ring at positions 3 and 2, respectively, with a methyl group attached to the nitrogen atom at position 1. This creates a planar, aromatic bicyclic system with specific electronic properties that influence its reactivity and binding characteristics in biological systems. The compound belongs to the azaindole family, which are nitrogen-containing heterocycles structurally related to indole but with one carbon atom replaced by a nitrogen atom .
The structure of this compound provides multiple sites for functionalization, enabling the synthesis of various derivatives with enhanced biological properties. The nitrogen atoms in both the pyrrole and pyridine rings contribute to its ability to participate in hydrogen bonding interactions, which is crucial for binding to biological targets .
Physical and Chemical Properties
The basic physical and chemical properties of 1-methyl-1H-pyrrolo[3,2-b]pyridine are summarized in the following table:
Property | Value |
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Molecular Formula | C8H8N2 |
Molecular Weight | 132.16 g/mol |
CAS Number | 153374-33-5 |
IUPAC Name | 1-methylpyrrolo[3,2-b]pyridine |
InChI | InChI=1S/C8H8N2/c1-10-6-4-7-8(10)3-2-5-9-7/h2-6H,1H3 |
InChIKey | XEMPOAPXKVLKFN-UHFFFAOYSA-N |
SMILES | CN1C=CC2=C1C=CC=N2 |
Storage Conditions | Room temperature |
These properties are derived from multiple chemical databases and supplier information . The compound's aromaticity contributes to its stability, while its nitrogen-containing heterocyclic structure makes it an attractive building block for medicinal chemistry applications.
Synthesis and Laboratory Preparation
Stock Solution Preparation
For research applications, 1-methyl-1H-pyrrolo[3,2-b]pyridine can be prepared as solutions in various solvents. The recommended preparation methods include:
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Sample solutions are typically provided at 25 µL, 10 mM concentration
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Stock solutions should be prepared according to the solubility of the product in different solvents
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Once prepared, solutions should be stored in separate packages to avoid degradation from repeated freezing and thawing
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When stored at -80°C, use within 6 months; when stored at -20°C, use within 1 month
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To increase solubility, heating the tube to 37°C followed by ultrasonic bath treatment can be effective
The following table provides guidance for preparing stock solutions of different concentrations:
Stock Concentration | For 1 mg | For 5 mg | For 10 mg |
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1 mM | 7.5664 mL | 37.8322 mL | 75.6644 mL |
5 mM | 1.5133 mL | 7.5664 mL | 15.1329 mL |
10 mM | 0.7566 mL | 3.7832 mL | 7.5664 mL |
Derivatives and Structural Analogs
Carboxylic Acid Derivatives
Several carboxylic acid derivatives of 1-methyl-1H-pyrrolo[3,2-b]pyridine have been reported and characterized. These derivatives exhibit distinct properties and potential biological activities:
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1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS: 1346608-64-7):
This derivative has been extensively studied and serves as an important intermediate in the synthesis of more complex bioactive compounds. The carboxylic acid functionality at position 3 provides a handle for further modifications, such as amide formation, which has been exploited in the development of ACC1 inhibitors .
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1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (CAS: 1448852-04-7):
The positional isomer with the carboxylic acid group at position 6 offers different structural properties and binding characteristics, expanding the diversity of this chemical scaffold for medicinal chemistry applications.
Other Functionalized Derivatives
Other significant derivatives of 1-methyl-1H-pyrrolo[3,2-b]pyridine that have been studied include:
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6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS: 2227205-52-7):
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7-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine:
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Molecular formula: C9H10N2O
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Molecular weight: 162.19 g/mol
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IUPAC Name: 7-methoxy-1-methylpyrrolo[3,2-b]pyridine
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Standard InChI: InChI=1S/C9H10N2O/c1-11-6-4-7-9(11)8(12-2)3-5-10-7/h3-6H,1-2H3
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Canonical SMILES: CN1C=CC2=NC=CC(=C21)OC
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These derivatives demonstrate the versatility of the 1-methyl-1H-pyrrolo[3,2-b]pyridine scaffold for chemical modifications at various positions, leading to compounds with diverse physicochemical properties and potentially different biological activities.
Biological Activity and Therapeutic Applications
ACC1 Inhibitory Activity
One of the most significant biological activities associated with derivatives of 1-methyl-1H-pyrrolo[3,2-b]pyridine is the inhibition of Acetyl-CoA Carboxylase 1 (ACC1), a key enzyme in fatty acid metabolism. Studies have shown that:
"Our initial SAR studies of 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide scaffold revealed the participation of HBD and HBA for ACC1 inhibitory potency and identified 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative 1c as a potent ACC1 inhibitor."
This research highlights the importance of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) in the molecular structure for achieving potent enzyme inhibition. The 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative demonstrated significant ACC1 inhibitory activity, although initial compounds had physicochemical and pharmacokinetic limitations .
Further optimization led to the development of 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives with improved properties:
"Accordingly, this led us to discover a novel 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative 1k as a promising ACC1 inhibitor, which showed potent ACC1 inhibition as well as sufficient cellular potency."
Structure-Activity Relationships
Structure-activity relationship (SAR) studies have provided valuable insights into the molecular features of 1-methyl-1H-pyrrolo[3,2-b]pyridine derivatives that contribute to their biological activity. Key findings include:
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The N-1 methylation of the pyrrolo[3,2-b]pyridine core is important for ACC1 inhibitory activity
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The carboxamide functionality at position 3 plays a crucial role in binding to the enzyme target
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Further optimization by replacing the methyl group with an isopropyl group at N-1 improved pharmacokinetic properties while maintaining potent activity
These SAR studies have guided the rational design of more potent and bioavailable compounds based on the 1-methyl-1H-pyrrolo[3,2-b]pyridine scaffold, demonstrating the importance of this core structure in medicinal chemistry research.
Comparison with Structural Isomers
1-Methyl-1H-pyrrolo[3,2-b]pyridine vs. 1-Methyl-1H-pyrrolo[2,3-b]pyridine
1-Methyl-1H-pyrrolo[2,3-b]pyridine (also known as 1-Methyl-7-Azaindole) is a structural isomer of 1-methyl-1H-pyrrolo[3,2-b]pyridine. While both compounds share the same molecular formula (C8H8N2) and molecular weight (132.16 g/mol), they differ in the fusion pattern between the pyrrole and pyridine rings .
The following table compares key properties of these structural isomers:
Property | 1-Methyl-1H-pyrrolo[3,2-b]pyridine | 1-Methyl-1H-pyrrolo[2,3-b]pyridine |
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CAS Number | 153374-33-5 | 27257-15-4 |
Structure | Pyrrole fused to pyridine at positions 3,2 | Pyrrole fused to pyridine at positions 2,3 |
SMILES | CN1C=CC2=C1C=CC=N2 | CN1C=CC2=C1N=CC=C2 |
InChIKey | XEMPOAPXKVLKFN-UHFFFAOYSA-N | ZVOCBNCKNQJAFL-UHFFFAOYSA-N |
The different fusion patterns result in distinct electronic distributions within the bicyclic systems, affecting their chemical reactivity, binding characteristics, and potentially their biological activities . This structural difference highlights the importance of precise molecular architecture in determining a compound's properties and functions.
Implications for Drug Design
The structural differences between these isomers have significant implications for drug design and development. The position of the nitrogen atom in the pyridine ring relative to the pyrrole fusion point affects:
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Electronic distribution within the bicyclic system
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Hydrogen bonding capabilities and patterns
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Interactions with biological targets
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Pharmacokinetic properties
Understanding these differences is crucial for the rational design of bioactive compounds based on these scaffolds. Medicinal chemists can exploit these structural variations to fine-tune the properties of drug candidates, optimizing their potency, selectivity, and pharmacokinetic profiles .
Research Applications and Current Status
Use in Medicinal Chemistry
1-Methyl-1H-pyrrolo[3,2-b]pyridine serves as an important building block in medicinal chemistry, particularly in the development of:
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Enzyme inhibitors, especially ACC1 inhibitors
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Potential anticancer agents
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Compounds targeting metabolic pathways
The bicyclic pyrrolopyridine core provides a rigid scaffold that can be functionalized at multiple positions to modulate biological activity and pharmacokinetic properties . The nitrogen atoms in the structure offer hydrogen bonding sites that can interact with target proteins, while the aromatic system contributes to binding through π-stacking interactions.
Future Directions
The research on 1-methyl-1H-pyrrolo[3,2-b]pyridine and its derivatives points to several promising future directions:
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Further optimization of 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as ACC1 inhibitors, focusing on improving potency, selectivity, and pharmacokinetic properties
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Exploration of alternative substitution patterns to target different biological mechanisms beyond ACC1 inhibition
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Investigation of combination therapies utilizing these compounds with established cancer treatments
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Development of more potent and selective derivatives for specific therapeutic applications
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Detailed mechanistic studies to better understand their mode of action at the molecular level
The versatility of the 1-methyl-1H-pyrrolo[3,2-b]pyridine scaffold suggests that it will continue to play an important role in medicinal chemistry research and drug discovery efforts .
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